

Technical Guide: Physical Properties of 2-(4-Ethoxyphenyl)ethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Ethoxyphenyl)ethanol

Cat. No.: B1360133

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of **2-(4-Ethoxyphenyl)ethanol** (CAS: 22545-15-9), a significant intermediate in pharmaceutical synthesis. The data herein is compiled from various chemical data sources and is presented for ease of reference and application in a laboratory and research setting.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for **2-(4-Ethoxyphenyl)ethanol** are summarized in the table below. These properties are crucial for its handling, characterization, and use in synthetic chemistry.

Property	Value	Reference
IUPAC Name	2-(4-ethoxyphenyl)ethan-1-ol	
CAS Number	22545-15-9	
Molecular Formula	C ₁₀ H ₁₄ O ₂	[1]
Molecular Weight	166.22 g/mol	[1] [2]
Appearance	White crystals, powder, or flakes	
Melting Point	38.5 - 44.5 °C	
Boiling Point	138 - 141 °C at 8 mmHg	[2] [3]
Density (Predicted)	1.037 ± 0.06 g/cm ³	[2] [3]
Water Solubility	Soluble	[2] [3]
pKa (Predicted)	14.94 ± 0.10	[2] [3]
Flash Point	>110 °C	[4]
InChI Key	CNMVSNTVPZWQMI-UHFFFAOYSA-N	
SMILES	CCOC1=CC=C(CCO)C=C1	

Experimental Protocols

The following sections detail the standard laboratory methodologies for the determination of the key physical properties of **2-(4-Ethoxyphenyl)ethanol**.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

- Sample Preparation: A small amount of the dry, powdered **2-(4-Ethoxyphenyl)ethanol** is packed into a capillary tube to a height of 2-3 mm.[5] The tube is sealed at one end.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.[1]
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.
- Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is reported as the melting point.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology:

- Sample Preparation: A small quantity (a few milliliters) of liquid **2-(4-Ethoxyphenyl)ethanol** is placed in a small test tube.[6] A capillary tube, sealed at one end, is inverted and placed into the test tube.
- Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid such as mineral oil.[7]
- Heating: The Thiele tube is gently heated, and the liquid in the test tube is observed.[7] As the temperature rises, air trapped in the capillary tube will bubble out.
- Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.[7]

Density Determination (Pycnometer Method)

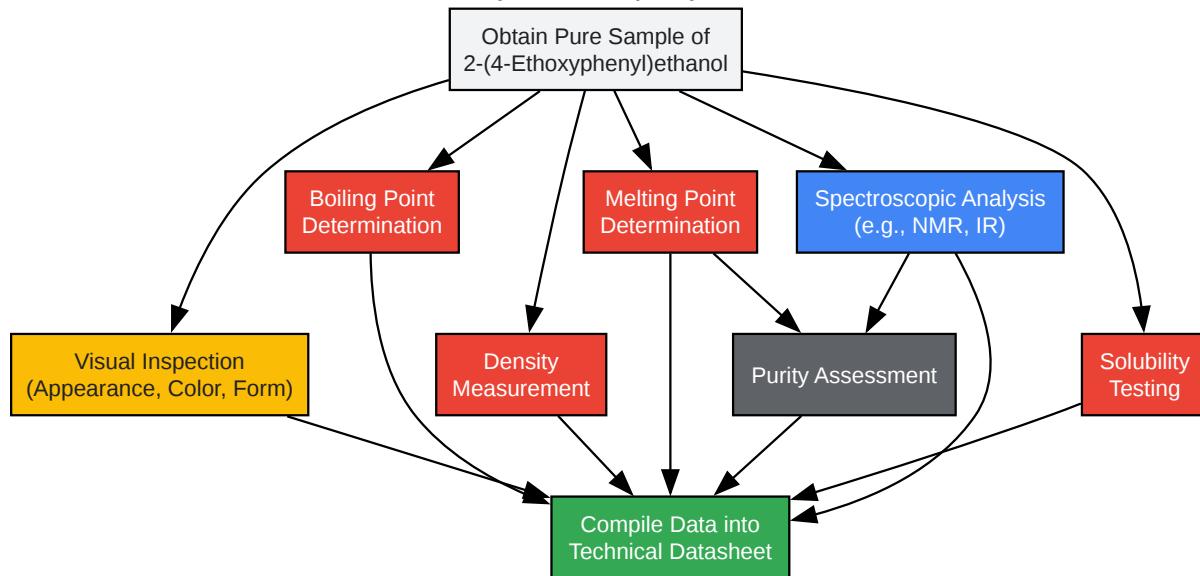
Density is the mass of a substance per unit volume. For solids, this can be determined using a pycnometer and a liquid of known density in which the solid is insoluble.

Methodology:

- Mass of Empty Pycnometer: A clean, dry pycnometer is weighed accurately.
- Mass of Pycnometer with Sample: A sample of **2-(4-Ethoxyphenyl)ethanol** is added to the pycnometer, and it is weighed again.
- Mass of Pycnometer with Sample and Liquid: A liquid of known density, in which the sample is insoluble, is added to the pycnometer until it is full. The pycnometer is then reweighed.
- Mass of Pycnometer with Liquid: The pycnometer is emptied, cleaned, and then filled with only the liquid of known density and weighed.
- Calculation: The volume of the solid and its density can be calculated from these four mass measurements and the known density of the liquid.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.


Methodology:

- Sample Preparation: A small, measured amount of **2-(4-Ethoxyphenyl)ethanol** (e.g., 25 mg) is placed in a test tube.[8]
- Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water) is added to the test tube in small portions.[8]
- Observation: After each addition of the solvent, the test tube is vigorously shaken.[8] The substance is considered soluble if it completely dissolves to form a clear solution. The observation is recorded as soluble, partially soluble, or insoluble.

Workflow and Data Relationships

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound like **2-(4-Ethoxyphenyl)ethanol**.

Workflow for Physical Property Characterization

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of Melting Point [wiredchemist.com]
- 2. mt.com [mt.com]
- 3. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 4. chem.ws [chem.ws]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 2-(4-Ethoxyphenyl)ethanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1360133#what-are-the-physical-properties-of-2-4-ethoxyphenyl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com